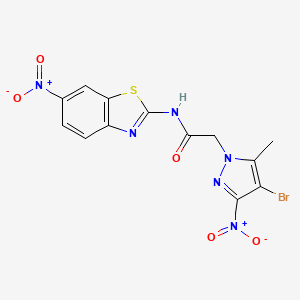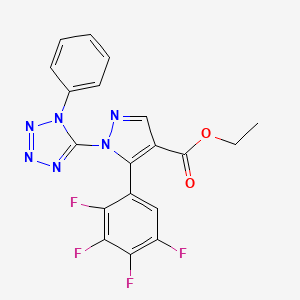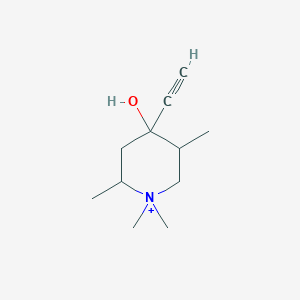
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Nitration: Introduction of nitro groups into the aromatic rings.
Bromination: Substitution of hydrogen atoms with bromine.
Coupling Reactions: Formation of the pyrazole and benzothiazole rings.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The nitro and bromine groups could play a role in binding to the target site, while the pyrazole and benzothiazole rings provide structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
The presence of both nitro and bromine groups in the pyrazole ring, along with the benzothiazole moiety, may confer unique biological properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H9BrN6O5S |
|---|---|
Molekulargewicht |
441.22 g/mol |
IUPAC-Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H9BrN6O5S/c1-6-11(14)12(20(24)25)17-18(6)5-10(21)16-13-15-8-3-2-7(19(22)23)4-9(8)26-13/h2-4H,5H2,1H3,(H,15,16,21) |
InChI-Schlüssel |
VZXRWQTZDLSZOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945935.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B14945954.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945993.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)

![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
